molecular formula C9H12N2O B8451448 2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B8451448
M. Wt: 164.20 g/mol
InChI Key: SOEBVAYDMXFISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-ethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H12N2O/c1-2-7-6-9(12)11-5-3-4-8(11)10-7/h6H,2-5H2,1H3

InChI Key

SOEBVAYDMXFISG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2CCCC2=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to HU-Patent Specification No. 167 676 2-methoxy-1-pyrroline is heated with diethyl-ethoxymethylene-malonate for 8 hours in the presence of ammonium acetate and the reaction mixture is processed in a complicated manner to give ethyl 4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine with a yield of 7.1%. No melting point of the product is given, the product is characterized only by IR and PMR spectra.
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Synthesis routes and methods II

Procedure details

The preparation of pyrrolo[1,2-a]pyrimidines has not been studied thoroughly heretofore [Advances in Heterocyclic Chemistry Vol. 21, pp. 3-25 (1977), edited by Academic Press] and only some references have been published concerning the preparation of 3-substituted-pyrrolo[1,2-a]pyrimidines. [Chem. Commun. 805 (1966); Khim. Geterosikl. Soedin, 3, 428, 1970 and 6, 765 1975; C. R. Hebd. Seances Acad. Sci., Ser C. 262, 365, 1966 and 265, 249, 1967; Bull. Soc. Chim. Fr. 9, 3133, 3139 and 3146, 1969, Justus Liebigs Ann. Chem. 103, 1973; Chem. Ber. 103, 1797, 1970 and 107, 270, 1974; Chem. Pharm. Bull. 21, 1305, 1973; and DE-Patent Specification No. 1 803 758 and Japanese Patent Specification No. 7 334 897 and HU-Patent Specification No. 167 676⟧ According to HU-patent Specification No. 167 676, 2-methoxy-1-pyrroline is heated with diethyl-ethoxymethylene-malonate for 8 hours in the presence of ammonium acetate and the reaction mixture is processed in a complicated manner to give ethyl 4oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine with a yield of 7.1%. No melting point of the product is given. The product is characterized only by IR and PMR spectra.
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pyrrolo[1,2-a]pyrimidines
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3-substituted-pyrrolo[1,2-a]pyrimidines
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